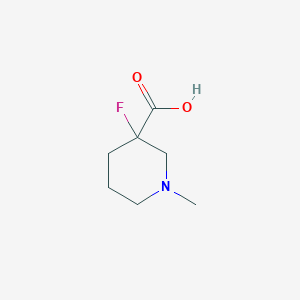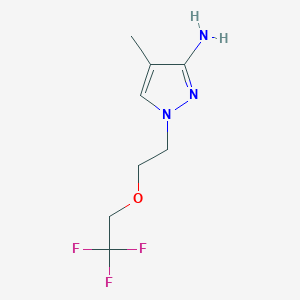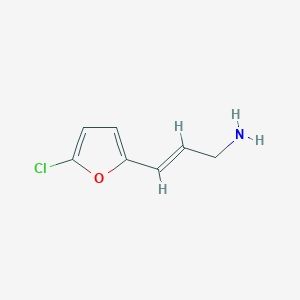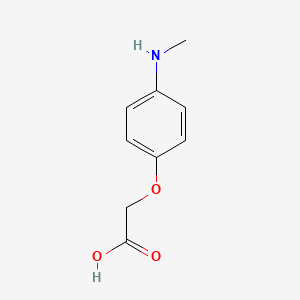
2-(4-(Methylamino)phenoxy)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(Methylamino)phenoxy)acetic acid is an organic compound that belongs to the class of phenoxyacetic acids This compound is characterized by the presence of a phenoxy group attached to an acetic acid moiety, with a methylamino substituent on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Methylamino)phenoxy)acetic acid typically involves the reaction of 4-(methylamino)phenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the phenoxide ion attacks the electrophilic carbon of the chloroacetic acid, forming the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the final product meets industrial standards .
化学反応の分析
Types of Reactions
2-(4-(Methylamino)phenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The methylamino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenoxyacetic acids.
科学的研究の応用
2-(4-(Methylamino)phenoxy)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
作用機序
The mechanism of action of 2-(4-(Methylamino)phenoxy)acetic acid involves its interaction with specific molecular targets. In biological systems, it may mimic the action of natural growth hormones or interfere with enzymatic pathways. For example, it can act as an auxin analog, promoting uncontrolled growth in plants, which is useful in herbicidal applications .
類似化合物との比較
Similar Compounds
Phenoxyacetic acid: The parent compound, used in various herbicides.
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.
Mecoprop: Another phenoxy herbicide with a similar mode of action.
Uniqueness
2-(4-(Methylamino)phenoxy)acetic acid is unique due to the presence of the methylamino group, which can impart different chemical and biological properties compared to its analogs. This substituent can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications .
特性
分子式 |
C9H11NO3 |
|---|---|
分子量 |
181.19 g/mol |
IUPAC名 |
2-[4-(methylamino)phenoxy]acetic acid |
InChI |
InChI=1S/C9H11NO3/c1-10-7-2-4-8(5-3-7)13-6-9(11)12/h2-5,10H,6H2,1H3,(H,11,12) |
InChIキー |
UUKRKNKWTLNJEI-UHFFFAOYSA-N |
正規SMILES |
CNC1=CC=C(C=C1)OCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


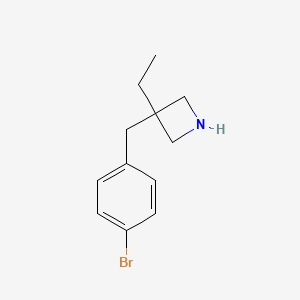
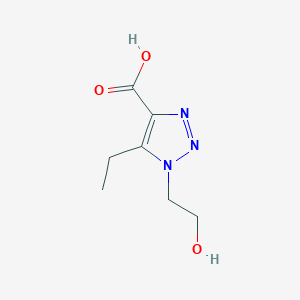
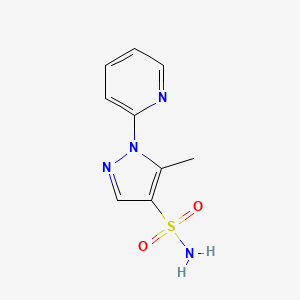
![Cyclohexanone, 3-[(phenylmethyl)thio]-](/img/structure/B13524495.png)






